molecular formula C15H14N6O B2950374 (1H-benzo[d]imidazol-5-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone CAS No. 2034285-85-1

(1H-benzo[d]imidazol-5-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone

Cat. No.: B2950374
CAS No.: 2034285-85-1
M. Wt: 294.318
InChI Key: MLUZXEOYBMPPQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzo[d]imidazole core linked via a methanone group to a 3-(pyrimidin-2-ylamino)azetidine moiety. The benzoimidazole scaffold is well-documented for its role in medicinal chemistry, particularly in anticancer agents due to its ability to interact with biological targets such as enzymes and receptors . The pyrimidin-2-ylamino substituent may facilitate hydrogen bonding with target proteins, a critical factor in kinase inhibition .

Properties

IUPAC Name

3H-benzimidazol-5-yl-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O/c22-14(10-2-3-12-13(6-10)19-9-18-12)21-7-11(8-21)20-15-16-4-1-5-17-15/h1-6,9,11H,7-8H2,(H,18,19)(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLUZXEOYBMPPQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=C(C=C2)N=CN3)NC4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the benzo[d]imidazole core. One common approach is the cyclization of o-phenylenediamine with formic acid or its derivatives to form the benzo[d]imidazole ring

Industrial Production Methods

In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to maintain consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo a variety of chemical reactions, including:

  • Oxidation: : The benzo[d]imidazole ring can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be employed to modify the pyrimidinylamino group.

  • Substitution: : Various substitution reactions can be used to introduce different substituents on the azetidinylmethanone moiety.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: : Nucleophiles like amines and alcohols, along with suitable catalysts, are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which can exhibit different biological and chemical properties.

Scientific Research Applications

The compound (1H-benzo[d]imidazol-5-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article delves into its potential applications, synthesizing findings from diverse studies and providing comprehensive data tables to illustrate its significance.

Chemical Properties and Structure

Molecular Formula: C₁₅H₁₄N₆O
Molecular Weight: 294.31 g/mol
CAS Number: 2034285-85-1

The compound features a benzo[d]imidazole moiety linked to a pyrimidinylamino azetidine, which contributes to its biological activity. Its structural complexity allows for interactions with various biological targets, making it a candidate for drug development.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to benzo[d]imidazole derivatives. For instance, a series of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amines were synthesized and evaluated for their anticancer profiles. These compounds exhibited significant cytotoxicity against various cancer cell lines, indicating that modifications in the benzo[d]imidazole structure can enhance their therapeutic efficacy .

Targeting Cyclic Nucleotide Phosphodiesterases

Cyclic nucleotide phosphodiesterases (PDEs) are crucial in regulating cellular signaling pathways, and inhibitors targeting these enzymes are of great interest in treating conditions like cancer and cardiovascular diseases. Compounds similar to this compound have been identified as potential PDE inhibitors, suggesting a role in modulating cyclic nucleotide levels within cells .

Antimicrobial Properties

The structural characteristics of benzo[d]imidazole derivatives have also been linked to antimicrobial activity. Research indicates that modifications in the imidazole ring can lead to enhanced activity against various pathogens, including bacteria and fungi. The specific compound under discussion may exhibit similar properties, warranting further investigation into its efficacy as an antimicrobial agent.

Case Study 1: Anticancer Screening

In a study published in Molecules, researchers synthesized a series of benzo[d]imidazole derivatives and tested them against several cancer cell lines, including breast and lung cancer models. The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anticancer activity .

Case Study 2: PDE Inhibition

A recent publication explored the inhibition of PDEs by novel benzo[d]imidazole derivatives. The study utilized enzyme assays to evaluate the inhibitory effects of these compounds on PDE activity. Results showed that some derivatives significantly reduced PDE activity, suggesting their potential as therapeutic agents for diseases associated with dysregulated cyclic nucleotide signaling .

Table 1: Anticancer Activity of Benzo[d]Imidazole Derivatives

Compound IDCell LineIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast)5.2Apoptosis induction
Compound BA549 (Lung)3.8Cell cycle arrest
Compound CHeLa (Cervical)4.5Inhibition of DNA synthesis

Table 2: PDE Inhibition Assay Results

Compound IDPDE TypeIC50 (µM)Selectivity Ratio
Compound DPDE410.5>100
Compound EPDE58.7>50

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism would depend on the specific application and the derivatives involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Core Modifications
  • Piperazine Derivatives (): Compounds such as (2-(2-hydroxyphenyl)-1H-benzo[d]imidazol-5-yl)(piperazin-1-yl)methanone derivatives demonstrated potent fatty acid synthase (FASN) inhibition (IC₅₀: 0.8–5.2 µM) and cytotoxicity against colorectal (HCT-116, Caco-2) and breast (MCF-7) cancer cell lines. The flexible piperazine ring likely improves solubility but may reduce target selectivity compared to the azetidine-containing compound .
  • Thiadiazole/Thiazole Derivatives (): 1,3,4-Thiadiazole (e.g., compound 9b) and thiazole (e.g., 12a) derivatives exhibited IC₅₀ values of 2.94 µM and 1.19 µM, respectively, against hepatocellular carcinoma (HepG2). The target compound’s azetidine-pyrimidine group may offer superior kinase selectivity over these sulfur-containing heterocycles, which often show broad-spectrum activity .
Metal Complexes ()

A Pd(II) complex derived from a benzoimidazole-thiol ligand displayed antiproliferative activity via antiangiogenic mechanisms.

SAR Insights :

  • Rigidity vs. Flexibility : Azetidine’s rigidity may improve binding pocket occupancy compared to piperazine, though solubility could be compromised.
  • Substituent Effects: The pyrimidin-2-ylamino group in the target compound likely enhances hydrogen bonding with kinase ATP-binding sites, a feature absent in thiadiazole derivatives .
  • Metal Coordination : While metal complexes (e.g., Pd) show enhanced efficacy, the target compound’s purely organic structure may reduce toxicity risks .

Biological Activity

The compound (1H-benzo[d]imidazol-5-yl)(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article explores its synthesis, biological activity, and relevant case studies, supported by diverse research findings.

Chemical Structure and Synthesis

The compound's structure can be broken down into two key moieties: a benzo[d]imidazole ring and a pyrimidinylamino azetidine unit. The synthesis typically involves multi-step reactions, including:

  • Formation of the Benzo[d]imidazole Core : This is achieved through the cyclization of o-phenylenediamine derivatives.
  • Azetidine Ring Formation : The azetidine moiety is synthesized via nucleophilic substitution reactions involving pyrimidine derivatives.

The overall synthetic pathway is complex but well-documented in literature, showcasing various methods to optimize yield and purity .

Anticancer Properties

Research indicates that compounds containing benzo[d]imidazole and pyrimidine structures exhibit significant anticancer properties. The specific compound in focus has shown:

  • Inhibition of Cancer Cell Proliferation : Studies have demonstrated that it can inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The mechanism is believed to involve apoptosis induction and cell cycle arrest at the G2/M phase .
  • Targeting Specific Pathways : The compound appears to modulate key signaling pathways involved in tumor growth, such as the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation .

Other Biological Activities

In addition to its anticancer effects, preliminary studies suggest that this compound may also possess:

  • Antimicrobial Activity : Some derivatives have shown promise against bacterial strains, indicating potential for development as an antimicrobial agent .
  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation .

Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers evaluated the efficacy of this compound against human breast cancer cell lines (MCF-7). The results indicated a dose-dependent inhibition of cell viability with an IC50 value of approximately 15 µM. Flow cytometry analysis revealed increased apoptosis rates compared to control groups .

Study 2: Mechanistic Insights

Another study focused on understanding the molecular mechanisms behind the anticancer effects. It was found that the compound significantly downregulated the expression of anti-apoptotic proteins (Bcl-2) while upregulating pro-apoptotic factors (Bax), thus promoting apoptosis in cancer cells .

Data Summary

Biological ActivityObservationsReference
AnticancerIC50 ~ 15 µM against MCF-7 cells
Apoptosis InductionIncreased Bax/Bcl-2 ratio
AntimicrobialEffective against specific bacterial strains
Anti-inflammatoryPotentially reduces inflammatory markers

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.